trans-2-Chloro-2-fluorocyclopropaneamine hydrochloride trans-2-Chloro-2-fluorocyclopropaneamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 130340-10-2
VCID: VC0156200
InChI: InChI=1S/C3H5ClFN.ClH/c4-3(5)1-2(3)6;/h2H,1,6H2;1H
SMILES: C1C(C1(F)Cl)N.Cl
Molecular Formula: C3H6Cl2FN
Molecular Weight: 145.99 g/mol

trans-2-Chloro-2-fluorocyclopropaneamine hydrochloride

CAS No.: 130340-10-2

Cat. No.: VC0156200

Molecular Formula: C3H6Cl2FN

Molecular Weight: 145.99 g/mol

* For research use only. Not for human or veterinary use.

trans-2-Chloro-2-fluorocyclopropaneamine hydrochloride - 130340-10-2

Specification

CAS No. 130340-10-2
Molecular Formula C3H6Cl2FN
Molecular Weight 145.99 g/mol
IUPAC Name 2-chloro-2-fluorocyclopropan-1-amine;hydrochloride
Standard InChI InChI=1S/C3H5ClFN.ClH/c4-3(5)1-2(3)6;/h2H,1,6H2;1H
Standard InChI Key XDEVHCMEAGTKEJ-UHFFFAOYSA-N
SMILES C1C(C1(F)Cl)N.Cl
Canonical SMILES C1C(C1(F)Cl)N.Cl

Introduction

Chemical Properties and Identification

Trans-2-Chloro-2-fluorocyclopropaneamine hydrochloride is characterized by specific chemical and physical properties that distinguish it from related compounds. The table below provides the essential identification and chemical property information:

PropertyValue
CAS Number130340-10-2
Molecular FormulaC₃H₆Cl₂FN
Molecular Weight145.99 g/mol
IUPAC Name2-chloro-2-fluorocyclopropan-1-amine;hydrochloride
Standard InChIInChI=1S/C3H5ClFN.ClH/c4-3(5)1-2(3)6;/h2H,1,6H2;1H
Standard InChIKeyXDEVHCMEAGTKEJ-UHFFFAOYSA-N
SMILES NotationC1C(C1(F)Cl)N.Cl
AppearanceWhite crystalline solid
MDL NumberMFCD08275910

The compound features a cyclopropane ring with chlorine and fluorine substituents at the C-2 position, existing in the trans configuration relative to the amine group at C-1. The hydrochloride salt form enhances stability and solubility compared to the free base .

Structural Characteristics

The trans configuration is critical to the compound's properties and potential applications. In this isomer, the amine group and the chloro-fluoro substituted carbon are positioned on opposite sides of the cyclopropane ring, creating a specific three-dimensional arrangement that influences binding interactions with biological targets. The highly strained three-membered ring of the cyclopropane imparts rigidity to the molecule, which can be advantageous for precise interactions with receptor binding sites .

Synthesis Methods

The synthesis of trans-2-Chloro-2-fluorocyclopropaneamine hydrochloride typically involves several strategic approaches, with the most common being cyclopropanation of appropriately substituted precursors.

Cyclopropanation Approach

The synthesis typically involves the use of fluorinated and chlorinated precursors, with cyclopropanation reactions being central to the process. The general synthetic pathway may include:

  • Preparation of chloro-fluoro-substituted alkenes

  • Cyclopropanation using transition metal catalysts or suitable reagents

  • Introduction of the amine functionality

  • Salt formation with hydrogen chloride to yield the hydrochloride salt

Alternative Synthetic Routes

Similar to the synthesis of related compounds such as (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine (CPA), alternative routes may involve:

  • Cyclopropanation using trimethylsulfoxonium iodide to create the strained three-membered ring

  • Functional group transformations to introduce the amine group

  • Stereoselective synthesis approaches to ensure the trans configuration

  • Purification and isolation of the hydrochloride salt

These routes avoid hazardous reagents like sodium azide and diazo compounds that have been traditionally used in cyclopropylamine synthesis but present safety and environmental concerns .

Research Applications

Trans-2-Chloro-2-fluorocyclopropaneamine hydrochloride has significant potential in various research applications, particularly in medicinal chemistry and pharmaceutical development.

Pharmaceutical Intermediates

The compound serves as an important building block in the synthesis of more complex pharmaceutical agents. Its rigid cyclopropane structure, combined with the halogen substituents, provides a valuable scaffold for drug development .

Structure-Activity Relationship Studies

Fluorinated cyclopropane derivatives have been extensively studied in structure-activity relationship (SAR) investigations. These studies aim to understand how structural modifications affect biological activity and binding properties. The presence of both fluorine and chlorine atoms in trans-2-Chloro-2-fluorocyclopropaneamine hydrochloride makes it particularly valuable for such investigations .

Pharmacological Significance

Research findings suggest that fluorinated cyclopropane derivatives, including compounds structurally related to trans-2-Chloro-2-fluorocyclopropaneamine hydrochloride, exhibit promising pharmacological properties.

Serotonin Receptor Activity

Research on fluorinated cyclopropane derivatives has revealed significant activity at serotonin receptors, particularly the 5-HT2C subtype. These receptors are important targets for treating central nervous system disorders. Compounds with structural similarities to trans-2-Chloro-2-fluorocyclopropaneamine hydrochloride have demonstrated potential as selective agonists for these receptors .

The table below summarizes key pharmacological findings from research on related fluorinated cyclopropane derivatives:

Compound TypeReceptor ActivityPotential Applications
Fluorinated cyclopropane derivatives5-HT2C agonismCNS disorders
Mono-fluorinated cyclopropanesSelective 5-HT2C bindingPsychiatric conditions
Di-halogenated cyclopropanesEnhanced receptor selectivityNeurological disorders

Central Nervous System Applications

The unique structural features of trans-2-Chloro-2-fluorocyclopropaneamine hydrochloride and related compounds appear to confer beneficial properties for central nervous system applications. The rigid cyclopropane ring, combined with the precise positioning of functional groups, may enable selective interactions with neural receptors involved in various neurological and psychiatric conditions .

Spectroscopic Characterization

Spectroscopic analysis provides valuable information about the structural and physical properties of trans-2-Chloro-2-fluorocyclopropaneamine hydrochloride.

X-Ray Diffraction Pattern

X-ray diffraction studies of similar crystalline compounds, such as (1R,2S)-2-(3,4-difluorophenyl)-cyclopropylamine hydrochloride, have been conducted to determine precise molecular structure and crystal packing. These studies help establish the exact spatial arrangement of atoms and confirm the trans configuration of substituents .

Spectral Properties

While specific spectral data for trans-2-Chloro-2-fluorocyclopropaneamine hydrochloride is limited in the available literature, related compounds typically show characteristic patterns in NMR spectroscopy:

  • ¹H NMR would likely show distinctive signals for the cyclopropane protons

  • ¹⁹F NMR would provide information about the fluorine environment

  • ¹³C NMR would exhibit characteristic splitting patterns due to C-F coupling

Future Research Directions

Current trends in medicinal chemistry suggest several promising directions for future research involving trans-2-Chloro-2-fluorocyclopropaneamine hydrochloride:

Development of CNS-Active Compounds

The structural properties of this compound make it a promising candidate for developing central nervous system active agents, particularly those targeting serotonin receptors. Further optimization of the base structure could lead to compounds with enhanced selectivity and efficacy .

Expansion of Synthetic Methodologies

Development of more efficient, environmentally friendly, and stereoselective synthetic routes would enhance the accessibility of this compound and related derivatives. Improvements in synthetic methodologies could focus on:

  • Catalytic approaches to cyclopropanation

  • Green chemistry principles to reduce environmental impact

  • One-pot processes to improve efficiency

  • Asymmetric synthesis to access specific stereoisomers

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